1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a unique organic compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol . This compound is characterized by its pyrrolidine ring, which is substituted with an acetylphenyl group and a carboxylic acid group. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with phenols via a Michael addition reaction. This reaction is efficient and can be completed in a single step with satisfactory yields . The reaction conditions typically involve the use of pyridine as a base in ethanol or triethylamine as a base in dichloromethane
Chemical Reactions Analysis
1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: While its industrial applications are limited, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, its antioxidant activity is likely due to its ability to scavenge free radicals and protect cells from oxidative damage . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid can be compared to other similar compounds, such as:
1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-diones: These compounds share a similar core structure but have different substituents on the pyrrolidine ring.
Pyrrolidine-2,5-diones: These compounds are structurally related and have similar chemical properties but lack the acetylphenyl group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8(15)9-2-4-11(5-3-9)14-7-10(13(17)18)6-12(14)16/h2-5,10H,6-7H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGYWRZISBCKMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399523 | |
Record name | 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100394-11-4 | |
Record name | 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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